

CVT-313 comparison flavopiridol CDK2 inhibition

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Compound Focus: Cvt-313

CAS No.: 199986-75-9

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Biochemical and Cellular Profiling at a Glance

The table below summarizes the key characteristics of **CVT-313** and Flavopiridol based on the search results.

Feature	CVT-313	Flavopiridol
Primary Target	CDK2 [1]	Pan-CDK inhibitor (CDK1, CDK2, CDK4, CDK7) [2]
Reported CDK2 IC ₅₀	0.5 μ M (cell-free assay) [1]	Potent nanomolar range (e.g., ~100 nM) [2]
Selectivity	~8-fold selective for CDK2 over CDK1; >400-fold over CDK4 [3]	Non-selective [2]
Reported Cellular IC ₅₀	~1.2 μ M (A549 lung carcinoma cells) [3]	Inhibits proliferation at nanomolar concentrations [2]
Cellular Outcome	Inhibits Rb hyperphosphorylation, arrests cell cycle at G1/S boundary [1]	Arrests cell cycle at both G1/S and G2/M boundaries [2]

Feature	CVT-313	Flavopiridol
Binding Mode	ATP-competitive (Type I inhibitor); binds in the active conformation [3]	ATP-competitive [4]
Key Structural Interactions	Direct hydrogen bonds with Leu83, Asp86, Asp145; water-mediated interaction with Asn132 [3]	Key hydrogen bonds with the kinase hinge region [5] [6]
Therapeutic Utility	Preclinical research tool; shows synergy with other agents (e.g., CDK4 inhibitors) [7] [3]	First CDK inhibitor in human clinical trials [2]

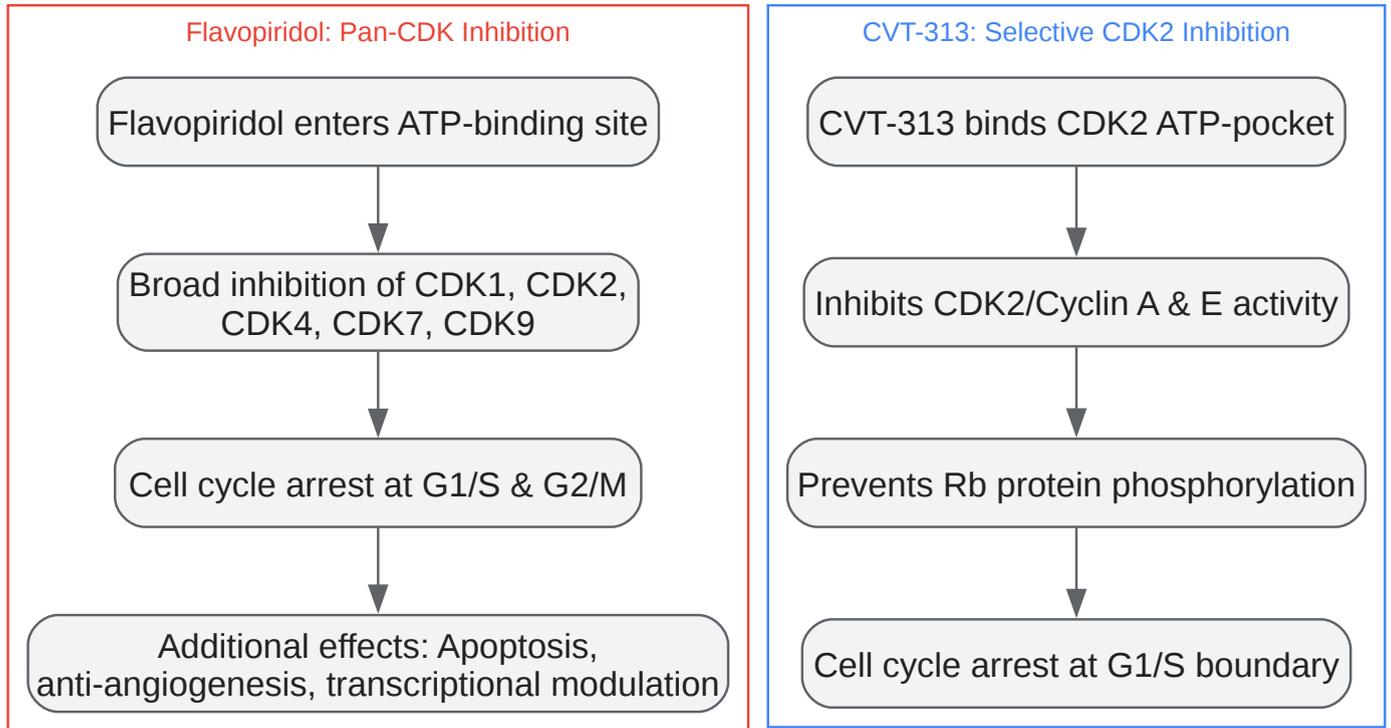
Detailed Experimental Data and Protocols

For your experimental planning, here is a deeper dive into the methodologies that generated the data above.

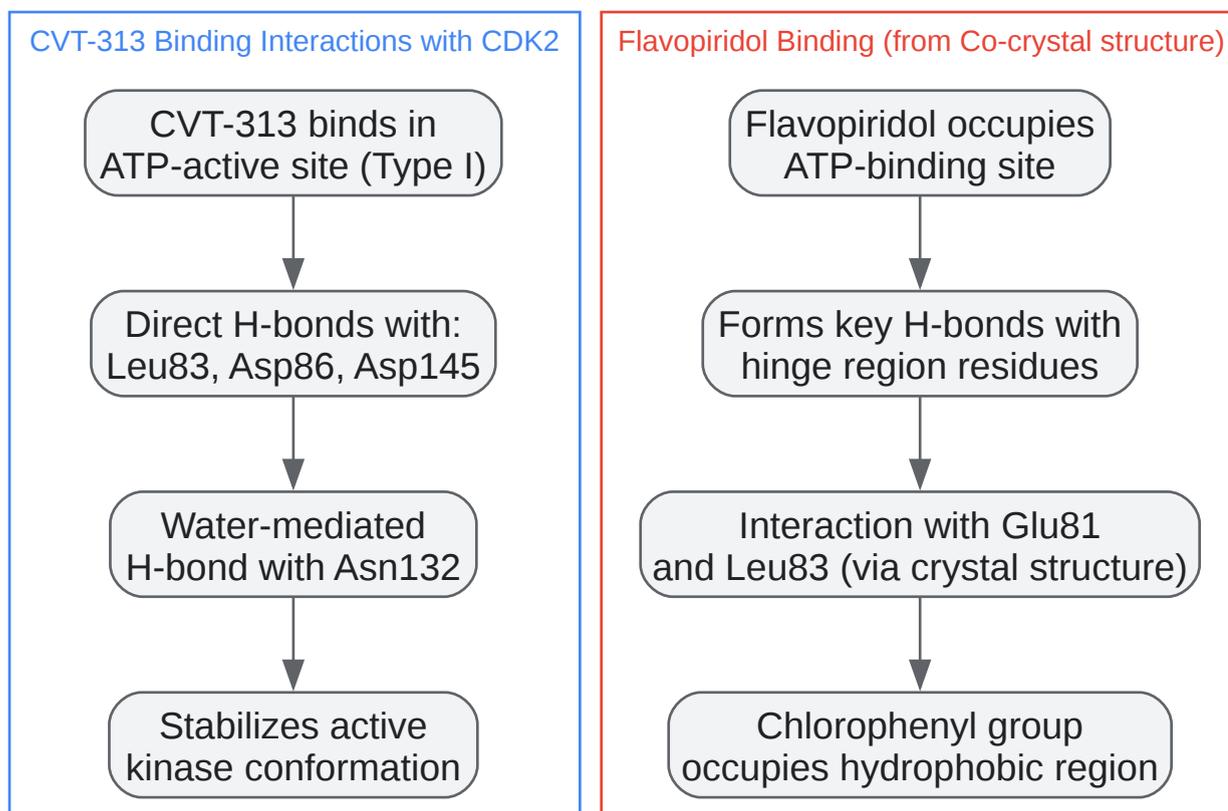
- **CVT-313** Experimental Insights
 - **Biochemical Assay (IC₅₀):** The reported IC₅₀ of **0.5 μM** was determined using a cell-free (enzymatic) assay that measured the inhibition of CDK2/Cyclin A activity [1].
 - **Cellular Proliferation Assay (IC₅₀):** The cellular IC₅₀ of **1.2 μM** in A549 cells was determined using a CellTiter-Glo (CTG) Luminescent Cell Viability Assay. This method quantifies the number of metabolically active cells after 48 hours of drug treatment [3].
 - **Thermal Shift Assay:** This experiment confirmed direct binding to CDK2. The study found that **CVT-313** increased the melting temperature ((T_m)) of CDK2 by **7°C**, indicating a stabilizing effect on the protein structure [3].
 - **Synergistic Studies:** Research in melanoma cell lines showed that **CVT-313** (2 μM) could synergize with a CDK4 inhibitor (0.25 μM), leading to approximately **80% cell growth inhibition** even though each agent alone was poorly potent in that specific line [3].
- Flavopiridol Experimental Insights
 - **Early Landmark Studies:** Flavopiridol's potent, nanomolar-level activity was established through early preclinical studies. It demonstrated growth inhibition across various mammalian cell lines and was found to be a potent inhibitor of multiple CDKs in cell-free assays [2].
 - **Clinical Trial Experience:** As the first CDK inhibitor to enter human trials, it showed activity against several cancers. A key finding was that biologically active plasma concentrations (**~300–500 nM**) were achievable in patients receiving infusional flavopiridol [2].

Mechanisms of Action and Binding

The following diagrams illustrate the distinct mechanisms and binding interactions of these two inhibitors.



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Research Implications and Selection Guide

Your choice between **CVT-313** and Flavopiridol should be guided by your specific research goals.

- **Choose CVT-313 if:** Your research requires **selective CDK2 inhibition** to isolate its biological function, or if you are exploring **synergistic drug combinations**. Its well-characterized binding mode also makes it a good starting point for **medicinal chemistry efforts** to design more potent analogues [7] [3].
- **Choose Flavopiridol if:** Your goal is to achieve **broad and potent CDK inhibition** to induce robust cell cycle arrest and apoptosis. It remains a valuable tool for studying the aggregate effect of pan-CDK inhibition and provides a clinical benchmark [2].

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